molecular formula C11H14O2 B12586604 Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- CAS No. 649570-53-6

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-

Cat. No.: B12586604
CAS No.: 649570-53-6
M. Wt: 178.23 g/mol
InChI Key: IXGLNZITWLDLFL-UHFFFAOYSA-N
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Description

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- is a complex organic compound that features a methanone group attached to a cyclopentenyl and a dihydropyranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- is unique due to the combination of its methanone, cyclopentenyl, and dihydropyranyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

649570-53-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)methanone

InChI

InChI=1S/C11H14O2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h5,7H,1-4,6,8H2

InChI Key

IXGLNZITWLDLFL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)C2=CCCCO2

Origin of Product

United States

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